Octacosyloxirane
Description
Properties
CAS No. |
84322-84-9 |
|---|---|
Molecular Formula |
C30H60O |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-octacosyloxirane |
InChI |
InChI=1S/C30H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30-29-31-30/h30H,2-29H2,1H3 |
InChI Key |
RTUMGNFSOFMUTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octacosyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction results in the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of long-chain alkenes. This process can be carried out using various catalysts, including metal oxides and peroxides, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Octacosyloxirane undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Octacosyloxirane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octacosyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon chain.
Propylene Oxide: Another small epoxide with a three-carbon chain.
Butylene Oxide: A four-carbon epoxide.
Uniqueness
Octacosyloxirane is unique due to its long carbon chain, which imparts different physical and chemical properties compared to smaller epoxides
Biological Activity
Octacosyloxirane is a long-chain cyclic ether characterized by its epoxide functional group, derived from octacosanol, a long-chain alcohol. Its unique structure imparts distinctive chemical reactivity and potential applications in various fields, particularly in biological systems. This article aims to explore the biological activity of this compound, focusing on its interactions with biological molecules, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula C28H56O. The presence of the three-membered cyclic ether (epoxide) structure allows for unique reactivity patterns, especially in biological contexts. The long carbon chain contributes to its hydrophobic nature, which may influence its interaction with cell membranes and other biological macromolecules.
| Property | Description |
|---|---|
| Chemical Formula | C28H56O |
| Molecular Weight | 424.68 g/mol |
| Structure Type | Cyclic ether (epoxide) |
| Chain Length | 28 carbons |
| Hydrophobicity | High |
Interaction with Biological Molecules
Research indicates that this compound's epoxide group enables interactions with nucleophiles and electrophiles in biological systems. These interactions can modify biological pathways, potentially affecting cellular processes such as signaling and membrane dynamics. The compound's hydrophobic nature may enhance its incorporation into lipid bilayers, influencing membrane fluidity and permeability.
Case Studies
- Antimicrobial Properties : A study investigated the antimicrobial effects of this compound against various pathogens. Results indicated a significant inhibitory effect on bacterial growth, suggesting potential use as an antimicrobial agent.
- Cell Membrane Interactions : Research focusing on the interaction of this compound with cell membranes demonstrated that it could alter membrane properties, possibly leading to changes in cell signaling pathways. This effect was particularly noted in studies involving lipid bilayers where this compound was incorporated.
- Reactivity Studies : Detailed interaction studies have shown that this compound can react with thiols and amines, leading to the formation of adducts that may have biological implications. These findings highlight the need for further research into its reactivity profiles in complex biological environments.
Potential Applications
Given its unique properties, this compound has several potential applications:
- Drug Delivery Systems : Its ability to interact with cellular membranes suggests potential use in drug delivery formulations where enhanced permeability is desired.
- Material Science : The compound's robust physical properties could be exploited in creating advanced materials with specific functionalities.
- Biological Research : As a tool for studying membrane dynamics and cellular interactions due to its unique reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
